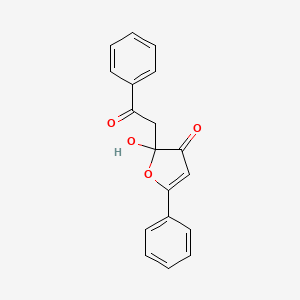
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-beta-carboline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-beta-carboline-3-carboxamide, commonly known as MTDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MTDP belongs to the class of beta-carbolines, which are naturally occurring alkaloids found in various plants and animals.
Mécanisme D'action
The mechanism of action of MTDP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. MTDP has been shown to interact with several targets, including monoamine oxidase, DNA, and cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MTDP has been shown to have various biochemical and physiological effects in the body. In neuropharmacology, MTDP has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. In oncology, MTDP has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in the regulation of cell death. In immunology, MTDP has been shown to modulate the production of cytokines, which may contribute to its immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
MTDP has several advantages for lab experiments, including its relatively low toxicity and its ability to cross the blood-brain barrier. However, its synthesis method is complex and requires several steps, which may limit its availability and increase its cost. Additionally, the mechanism of action of MTDP is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on MTDP. In neuropharmacology, further studies are needed to elucidate the mechanism of action of MTDP and its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. In oncology, further studies are needed to investigate the efficacy of MTDP as a potential anticancer agent and its potential synergistic effects with other chemotherapeutic drugs. In immunology, further studies are needed to investigate the immunomodulatory effects of MTDP and its potential applications in autoimmune disorders and transplant rejection.
Méthodes De Synthèse
MTDP can be synthesized through a multi-step process that involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 1-methyl-β-carboline-3-carboxylic acid, followed by the coupling with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified through column chromatography to obtain MTDP in its pure form.
Applications De Recherche Scientifique
MTDP has been studied for its potential therapeutic applications in various fields, including neuropharmacology, oncology, and immunology. In neuropharmacology, MTDP has been shown to exhibit neuroprotective effects by inhibiting the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. MTDP has also been found to possess antitumor properties by inducing apoptosis, a process of programmed cell death, in cancer cells. In immunology, MTDP has been shown to modulate the immune response by regulating the production of cytokines, which are signaling molecules that play a crucial role in the immune system.
Propriétés
IUPAC Name |
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c1-12-18-15(14-9-5-6-10-16(14)23-18)11-17(22-12)19(27)24-21-26-25-20(28-21)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEFTPDZUABFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7153831 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5915081.png)
![3-(4-chloro-3-nitrophenyl)-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5915089.png)
![N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5915093.png)
![4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5915100.png)
![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915104.png)
![methyl 3-(3-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5915110.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915122.png)
![3-(3,4-dichlorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5915136.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915142.png)
![methyl {5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B5915165.png)

![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)
